![molecular formula C18H20Cl2N2O B4649529 3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B4649529.png)
3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide
Overview
Description
3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. AG-1478 is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key signaling molecule implicated in various types of cancer.
Mechanism of Action
3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting EGFR signaling. Additionally, 3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide has been shown to inhibit cancer cell migration and invasion, which are key processes involved in cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide in lab experiments is its high potency and selectivity for EGFR. This allows researchers to specifically target EGFR signaling without affecting other signaling pathways. However, one limitation of using 3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research involving 3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide. One area of interest is the development of combination therapies that include 3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide and other cancer drugs. Additionally, researchers are exploring the use of 3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide in combination with radiation therapy to enhance the efficacy of this treatment. Finally, there is interest in investigating the potential use of 3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide in the treatment of other diseases, such as Alzheimer's disease, where EGFR signaling has been implicated.
Scientific Research Applications
3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide has been widely used in cancer research to investigate the role of EGFR signaling in cancer cell growth and survival. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide has been used in preclinical studies to evaluate the efficacy of various cancer therapies, including chemotherapy and radiation therapy.
properties
IUPAC Name |
3,4-dichloro-N-[4-(diethylaminomethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O/c1-3-22(4-2)12-13-5-8-15(9-6-13)21-18(23)14-7-10-16(19)17(20)11-14/h5-11H,3-4,12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQGSLSOWSRCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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